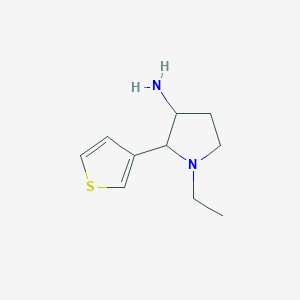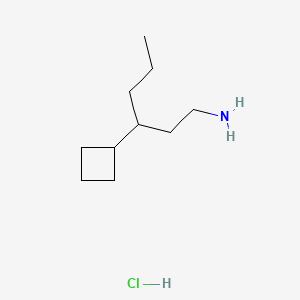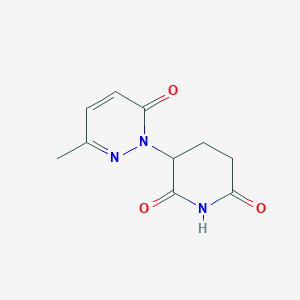![molecular formula C12H22ClNO4 B15313071 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is a chemical compound with the molecular formula C12H22ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the reaction of 2-amino-3-methylpentanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Hydrolysis: The major product is the free amine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate involves its ability to react with nucleophiles due to the presence of the chloromethyl group. The Boc protecting group provides stability to the amino group, allowing for selective reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate
- Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its combination of a chloromethyl group and a Boc-protected amino group makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C12H22ClNO4 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16) |
InChI Key |
VRIGUKQJHAWXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


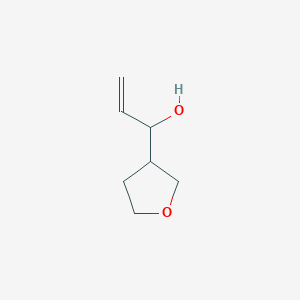
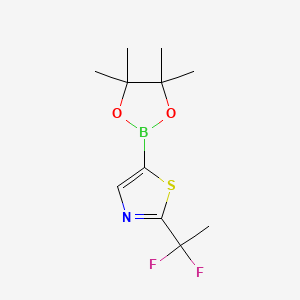
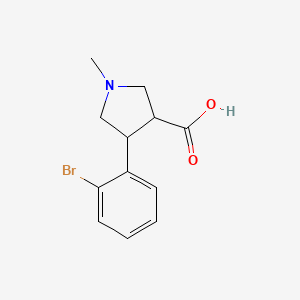
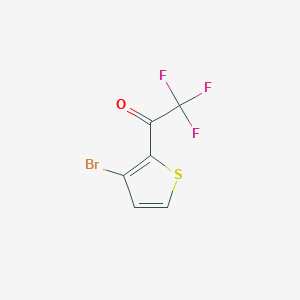
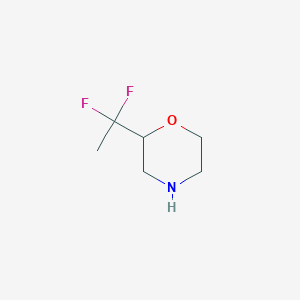
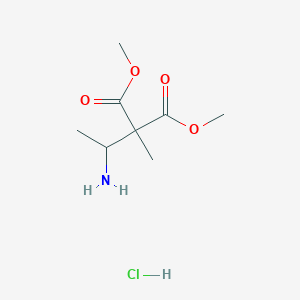

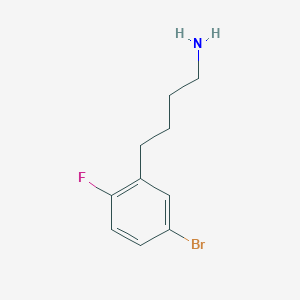
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
